
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PS, is a sulfonamide compound that has gained attention in scientific research due to its potential use in various applications.
Wirkmechanismus
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a fluorescent probe for zinc ions by binding to them and causing a change in fluorescence intensity. As a selective inhibitor of CA IX, 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide binds to the enzyme's active site and inhibits its function, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have low toxicity and high selectivity for CA IX, making it a promising candidate for cancer treatment. Its fluorescent properties also make it useful for imaging and detection of zinc ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its high selectivity for CA IX, which allows for targeted inhibition of the enzyme. However, its fluorescent properties may make it unsuitable for certain experiments where fluorescence interference is an issue. Additionally, the synthesis of 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be time-consuming and requires specialized equipment.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide derivatives with improved properties, such as higher selectivity or fluorescence intensity. Another potential direction is the use of 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in combination with other cancer treatments to enhance their effectiveness. Additionally, 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could be studied for its potential use in other applications, such as biosensors or drug delivery systems.
In conclusion, 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide shows promise as a selective inhibitor of CA IX and a fluorescent probe for zinc ions, and further research may lead to its use in cancer treatment and other applications.
Synthesemethoden
The synthesis of 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain 2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in a solid form.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems and as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancers.
Eigenschaften
Produktname |
2,3,5,6-tetramethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H20N2O2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2,3,5,6-tetramethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-10-9-11(2)14(5)16(13(10)4)21(19,20)18-15-8-6-7-12(3)17-15/h6-9H,1-5H3,(H,17,18) |
InChI-Schlüssel |
MONLSOIOWPNFIO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




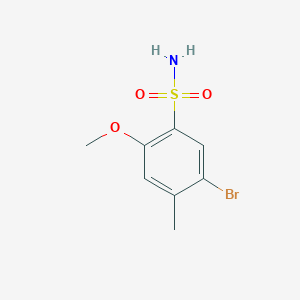

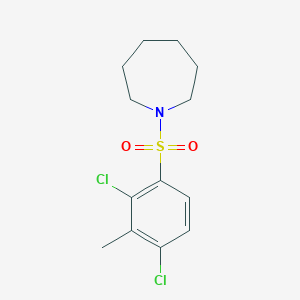
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
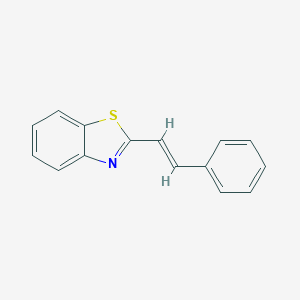
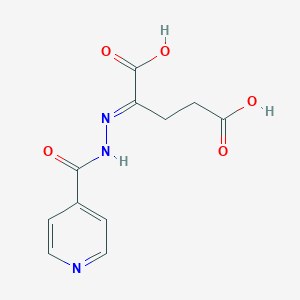
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
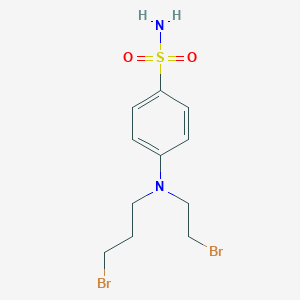
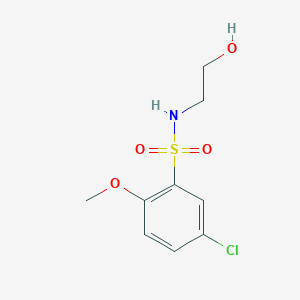
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)